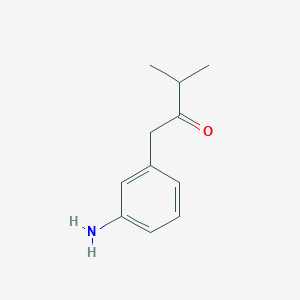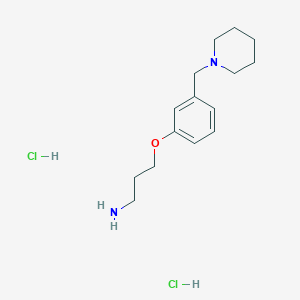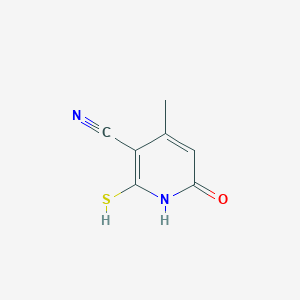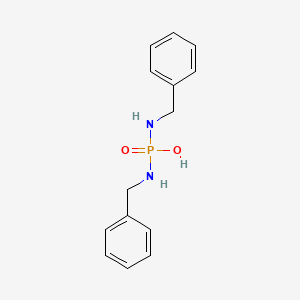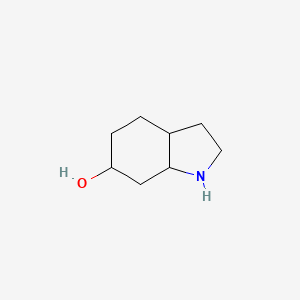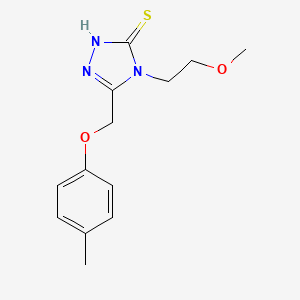
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a methoxyethyl group, a p-tolyloxy group, and a thiol group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride.
Attachment of the p-Tolyloxy Group: The p-tolyloxy group can be attached through an etherification reaction using p-tolyl alcohol and a suitable activating agent.
Introduction of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiourea or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The methoxyethyl and p-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Reduced triazole derivatives
Substitution: Various substituted triazole derivatives
Applications De Recherche Scientifique
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, disrupting their normal function. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
The uniqueness of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group allows for covalent interactions with proteins, while the triazole ring provides stability and the potential for diverse chemical modifications.
Propriétés
Formule moléculaire |
C13H17N3O2S |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
4-(2-methoxyethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3O2S/c1-10-3-5-11(6-4-10)18-9-12-14-15-13(19)16(12)7-8-17-2/h3-6H,7-9H2,1-2H3,(H,15,19) |
Clé InChI |
XPSQVGWSLVVDJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


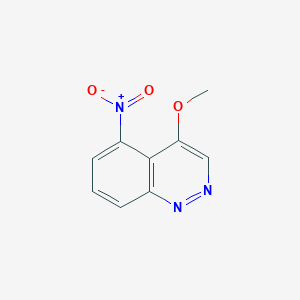

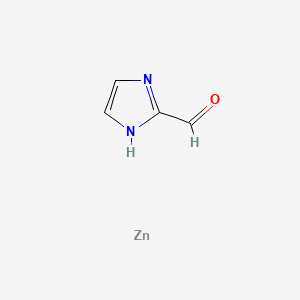
![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)
![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)

![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)

